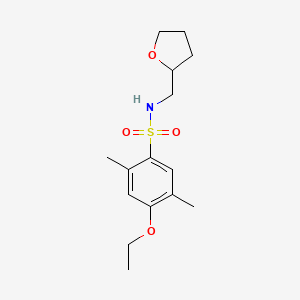![molecular formula C20H27NO3 B15283234 N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B15283234.png)
N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and a methoxyphenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide typically involves multiple steps:
Formation of the Methoxyphenoxyethyl Intermediate: This step involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol.
Conversion to the Amine: The intermediate is then reacted with ammonia or an amine to form 2-(2-methoxyphenoxy)ethylamine.
Coupling with Adamantanecarboxylic Acid: Finally, the amine is coupled with 1-adamantanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)ethyl-1-adamantanecarboxamide.
Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanamine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized adamantane derivatives.
Mécanisme D'action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid structure that can interact with hydrophobic pockets in proteins, while the methoxyphenoxyethyl group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-methoxyphenoxy)ethyl]-1-propanamine
- N-[2-(2-ethoxyphenoxy)ethyl]-1-adamantanecarboxamide
- N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1-propanamine
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide is unique due to the presence of both the adamantane core and the methoxyphenoxyethyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The adamantane core imparts rigidity and hydrophobicity, while the methoxyphenoxyethyl group offers opportunities for hydrogen bonding and other interactions.
Propriétés
Formule moléculaire |
C20H27NO3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[2-(2-methoxyphenoxy)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H27NO3/c1-23-17-4-2-3-5-18(17)24-7-6-21-19(22)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3,(H,21,22) |
Clé InChI |
ZULPLSGQMNRFQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCCNC(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[4-Methoxy-4'-(1-piperidinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}piperidine](/img/structure/B15283165.png)
![9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B15283172.png)
![3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283175.png)
![3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283181.png)

![6-(2-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283199.png)
![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15283206.png)

![N-ethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B15283235.png)

![6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283251.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15283254.png)
